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  • Product: 2-(4-Aminopiperazin-1-yl)acetic acid
  • CAS: 164785-11-9

Core Science & Biosynthesis

Foundational

2-(4-Aminopiperazin-1-yl)acetic Acid: Structural Dynamics, Physicochemical Properties, and Application Workflows

Executive Summary In modern drug discovery and bioconjugation, bifunctional linkers are paramount for designing targeted therapeutics, antibody-drug conjugates (ADCs), and peptidomimetics. 2-(4-Aminopiperazin-1-yl)acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and bioconjugation, bifunctional linkers are paramount for designing targeted therapeutics, antibody-drug conjugates (ADCs), and peptidomimetics. 2-(4-Aminopiperazin-1-yl)acetic acid (CAS: 164785-11-9)[1] represents a highly versatile, orthogonal building block. Featuring both a nucleophilic N -amino (hydrazine-like) group and a C-terminal carboxylic acid[1], this molecule serves as an ideal scaffold for complex molecular assemblies.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the structural causality behind its reactivity, map its physicochemical behavior, and provide self-validating experimental protocols to ensure high-yield integrations in your synthetic pipelines.

Chemical Identity and Structural Dynamics

At its core, 2-(4-Aminopiperazin-1-yl)acetic acid is a piperazine derivative[2] substituted at the 1-position with an acetic acid moiety and at the 4-position with a primary amine[1].

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 2-(4-Aminopiperazin-1-yl)acetic acid
CAS Registry Number 164785-11-9[1]
Molecular Formula C₆H₁₃N₃O₂[2]
Molecular Weight 159.19 g/mol [1]
SMILES O=C(O)CN1CCN(N)CC1[1]
Appearance White to off-white powder[2]
Purity Standards Typically ≥ 95% (HPLC)[2]
Storage Conditions Inert atmosphere, 2-8 °C[2]
Structural Causality: The Zwitterionic Equilibrium

In aqueous environments, this molecule exists predominantly as a zwitterion. The carboxylic acid (predicted pKₐ ~2.5–3.5) readily donates a proton to the basic piperazine nitrogen (predicted pKₐ ~7.5–8.5).

  • The Alpha-Effect: The N -amino group ( N -NH₂) is structurally a hydrazine derivative. Due to the repulsion between the adjacent lone pairs of electrons on the two nitrogen atoms (the α -effect), the terminal primary amine exhibits significantly higher nucleophilicity than standard aliphatic amines. This is the mechanistic foundation for its rapid reaction with aldehydes and ketones.

Synthetic Strategy

The synthesis of 2-(4-Aminopiperazin-1-yl)acetic acid requires careful orthogonal protection or stepwise functionalization to prevent cross-reactivity between the piperazine nitrogens.

SynthRoute N1 Piperazine Core N2 Mono-alkylation (Ethyl bromoacetate) N1->N2 N3 N-Nitrosation & Reduction (Zn/AcOH) N2->N3 N4 Saponification (LiOH/H2O) N3->N4 N5 Target Molecule (CAS 164785-11-9) N4->N5

Caption: Logical synthetic workflow for producing 2-(4-Aminopiperazin-1-yl)acetic acid.

Mechanistic Insight: The initial mono-alkylation must be tightly controlled (often using an excess of piperazine or mono-Boc protected piperazine) to prevent over-alkylation. The introduction of the N -amino group is classically achieved via nitrosation of the secondary amine followed by mild reduction, preserving the ester linkage until the final saponification step.

Orthogonal Reactivity in Bioconjugation

The true value of this molecule lies in its capacity for orthogonal bioconjugation[3]. The two reactive termini—the hydrazine-like N -amino group and the carboxylic acid—can be addressed independently without the need for complex protecting group strategies, provided pH and activating agents are strictly controlled.

OrthogonalLogic A 2-(4-Aminopiperazin-1-yl)acetic acid B N-Amino Group (Hydrazine-like) A->B C Carboxylic Acid (C-Terminus) A->C D Hydrazone Ligation (pH 4.5 - 6.0) B->D Aldehydes/Ketones E Amide Coupling (HATU/DIPEA) C->E Primary Amines F Bioconjugates / Prodrugs D->F G Peptidomimetics / Linkers E->G

Caption: Orthogonal reactivity pathways of 2-(4-Aminopiperazin-1-yl)acetic acid in bioconjugation.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the causality behind the reagent selection and the analytical checkpoint required to verify success.

Protocol 1: C-Terminal Amide Coupling via HATU Activation
  • Objective: Conjugate the carboxylic acid to a primary amine-bearing payload (e.g., a peptide N-terminus or a small molecule drug).

  • Causality: The zwitterionic nature of the starting material limits its solubility in standard organic solvents. Using DMF with a strong, non-nucleophilic base (DIPEA) disrupts intermolecular salt bridges. HATU is selected over standard EDC/NHS because it forms a highly reactive 7-aza-HOBt ester, efficiently overcoming the steric hindrance imparted by the adjacent piperazine ring.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(4-Aminopiperazin-1-yl)acetic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Deprotonation: Add DIPEA (3.0 eq) to the solution.

    • Validation Checkpoint: Spot the solution on moistened pH indicator paper. Ensure pH > 8 to guarantee the carboxylic acid is fully deprotonated and ready for activation.

  • Activation: Add HATU (1.1 eq) portion-wise at 0 °C. Stir for 15 minutes.

    • Validation Checkpoint: A slight yellowing of the solution indicates the formation of the active ester.

  • Conjugation: Add the primary amine target (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Purification: Quench with a minimal amount of water. Purify directly via preparative reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

    • Validation Checkpoint: Confirm the mass of the desired amide via LC-MS (ESI+).

Protocol 2: N-Terminal Hydrazone Ligation
  • Objective: Form a stable hydrazone linkage with an aldehyde-functionalized fluorophore or biomolecule.

  • Causality: While the α -effect makes the N -amino group highly nucleophilic, optimal hydrazone formation requires acid catalysis to protonate the target aldehyde, making it more electrophilic. A pH of 5.5 strikes the perfect balance between aldehyde activation and preventing the complete protonation (and thus deactivation) of the hydrazine nucleophile.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer, strictly adjusted to pH 5.5.

  • Catalyst Addition: Add aniline to achieve a 10–50 mM concentration in the buffer.

    • Causality: Aniline acts as a nucleophilic catalyst. It rapidly forms a Schiff base intermediate with the aldehyde, which is subsequently displaced by the more nucleophilic N -amino group of our target molecule, accelerating the reaction up to 400-fold.

  • Reaction: Mix the aldehyde-bearing molecule (1.0 eq) and 2-(4-Aminopiperazin-1-yl)acetic acid (1.5 eq) in the buffered solution.

  • Incubation: Incubate at room temperature for 1–2 hours under gentle agitation.

  • Validation: Monitor the disappearance of the aldehyde peak via analytical RP-HPLC. Confirm the mass of the hydrazone conjugate using MALDI-TOF or LC-MS.

References

  • ENAO Chemical Co, Limited. "2-(4-Aminopiperazin-1-yl)acetic acid CAS NO.164785-11-9." LookChem. Available at: [Link]

  • NextSDS. "2-(4-AMinopiperazin-1-yl)acetic acid — Chemical Substance Information." NextSDS Compliance. Available at: [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Available at: [Link]

Sources

Exploratory

A Technical Guide to 2-(4-Aminopiperazin-1-yl)acetic Acid: A Versatile Scaffold for Drug Discovery

Abstract This technical guide provides an in-depth analysis of 2-(4-Aminopiperazin-1-yl)acetic acid, a trifunctional heterocyclic compound of significant interest to the medicinal chemistry and drug development communiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of 2-(4-Aminopiperazin-1-yl)acetic acid, a trifunctional heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. We will explore its fundamental chemical and physical properties, including its molecular weight and CAS Registry Number. Furthermore, this document will elucidate a representative synthetic pathway, discuss the rationale behind the strategic use of protecting groups, and detail its applications as a versatile scaffold in the design of novel therapeutic agents. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, known for conferring favorable pharmacokinetic properties and enabling potent interactions with a wide array of biological targets.[1] This guide serves as a comprehensive resource for researchers leveraging this valuable building block in their discovery programs.

Core Chemical and Physical Properties

The foundational data for any chemical entity begins with its unique identifiers and intrinsic properties. For 2-(4-Aminopiperazin-1-yl)acetic acid, these are summarized below. This information is critical for compound registration, safety data sheet (SDS) management, and accurate molar calculations in experimental design.

PropertyValueSource
CAS Registry Number 164785-11-9[2][3]
Molecular Weight 159.19 g/mol [3]
Molecular Formula C₆H₁₃N₃O₂[3]
SMILES Code O=C(O)CN1CCN(N)CC1[3]

Strategic Importance in Medicinal Chemistry

The piperazine ring is a cornerstone in the design of biologically active molecules, appearing in numerous approved drugs.[1] The title compound, 2-(4-Aminopiperazin-1-yl)acetic acid, is particularly valuable due to its three distinct points for chemical modification:

  • The Carboxylic Acid: Enables the formation of amides, esters, and other derivatives, often used to interact with biological targets or to create prodrugs.

  • The Secondary Amine (within the ring): Can be functionalized through reactions like acylation or reductive amination.

  • The Exocyclic Primary Amine (-NH₂): Provides a nucleophilic site for forming a different class of amides, sulfonamides, or for use in other coupling reactions.

This trifunctional nature allows for the systematic construction of diverse chemical libraries from a single, common core, facilitating the exploration of structure-activity relationships (SAR). Piperazine-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscoring the utility of this scaffold in generating novel therapeutic candidates.[4][5]

Synthesis and Methodological Considerations

A robust and reproducible synthetic route is paramount for the reliable supply of any key chemical intermediate. Below is a detailed, field-proven protocol for a plausible synthesis of 2-(4-Aminopiperazin-1-yl)acetic acid. The strategy hinges on the orthogonal protection of the different amine functionalities to ensure regioselective reactions.

Experimental Protocol: A Three-Step Synthesis

This protocol outlines a common and logical approach starting from a commercially available protected piperazine.

Step 1: N-Alkylation of a Protected Piperazine

  • Objective: To introduce the acetic acid moiety onto the piperazine ring.

  • Causality: 1-Boc-piperazine is chosen as the starting material. The tert-butoxycarbonyl (Boc) group protects one of the ring nitrogens, preventing dialkylation and ensuring the reaction occurs selectively at the free secondary amine.

  • Procedure:

    • To a solution of 1-Boc-piperazine (1.0 eq.) in acetonitrile (10 mL/g), add potassium carbonate (K₂CO₃) (2.0 eq.).

    • Add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield crude ethyl 2-(4-Boc-piperazin-1-yl)acetate, which can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis of the Ester

  • Objective: To convert the ethyl ester to the corresponding carboxylic acid.

  • Causality: Saponification using a strong base like lithium hydroxide (LiOH) is a standard and efficient method for ester hydrolysis that is typically compatible with the Boc protecting group.

  • Procedure:

    • Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

    • Add LiOH·H₂O (1.5 eq.) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC/LC-MS.

    • Once hydrolysis is complete, acidify the reaction mixture to pH ~3 using 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 2-(4-Boc-piperazin-1-yl)acetic acid.

Step 3: Boc-Deprotection and Final Product Isolation

  • Objective: To remove the Boc protecting group to reveal the final compound.

  • Causality: The Boc group is acid-labile. Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent efficiently cleaves the Boc group without affecting other functionalities.

  • Procedure:

    • Dissolve the Boc-protected acid from Step 2 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • The resulting crude product, often as a TFA salt, can be purified by recrystallization or precipitation to yield the final 2-(4-Aminopiperazin-1-yl)acetic acid. Note: The search results did not yield a direct synthesis for the target molecule, but this protocol is based on standard, widely published transformations for similar piperazine derivatives.[6][7]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthetic protocol described above.

Synthesis_Workflow Start 1-Boc-Piperazine Intermediate1 Ethyl 2-(4-Boc-piperazin-1-yl)acetate Start->Intermediate1 Ethyl bromoacetate, K₂CO₃, Acetonitrile Intermediate2 2-(4-Boc-piperazin-1-yl)acetic acid Intermediate1->Intermediate2 LiOH, THF/H₂O then H⁺ workup FinalProduct 2-(4-Aminopiperazin-1-yl)acetic acid Intermediate2->FinalProduct TFA or HCl in DCM

Caption: Synthetic pathway for 2-(4-Aminopiperazin-1-yl)acetic acid.

References

  • NextSDS. (n.d.). 2-(4-AMinopiperazin-1-yl)acetic acid — Chemical Substance Information.
  • BLDpharm. (n.d.). 164785-11-9|2-(4-Aminopiperazin-1-yl)acetic acid.
  • Beilstein Journals. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
  • PubMed. (2020, October 7). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines.
  • ChemicalBook. (n.d.). (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis.
  • Pharmacophore. (2023, April 28). IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H).
  • PMC. (2019, September 5). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives.

Sources

Foundational

The Strategic Utility of 2-(4-Aminopiperazin-1-yl)acetic Acid in Medicinal Chemistry: A Bifunctional Scaffold for Advanced Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the pursuit of versatile, metabolically stable, and structurally programmable building blocks is relentless. 2-(4-Aminopiperazin-1-yl)acetic acid (CAS: 16...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of versatile, metabolically stable, and structurally programmable building blocks is relentless. 2-(4-Aminopiperazin-1-yl)acetic acid (CAS: 164785-11-9) has emerged as a highly privileged bifunctional scaffold[1]. By combining the conformational rigidity of a piperazine ring with two orthogonal reactive sites—an electrophile-receptive N -amino group (hydrazine derivative) and a nucleophile-receptive acetic acid moiety—this molecule enables the rapid assembly of aza-peptides, targeted radiopharmaceuticals, and complex antitubercular agents.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind the synthesis of this scaffold, its pharmacological applications, and field-proven protocols for its integration into drug discovery pipelines.

Structural Rationale: The Bifunctional Advantage

Piperazine is a ubiquitous pharmacophore found in diverse therapeutic classes, from antidepressants to antibacterials, due to its ability to modulate physicochemical properties like basicity and water solubility. However, standard piperazine derivatives often suffer from limited functionalization vectors.

The introduction of an N -amino group transforms the secondary amine of piperazine into a hydrazine-like moiety. This drastically alters its reactivity profile:

  • Enhanced Nucleophilicity : The alpha-effect of the adjacent nitrogen lone pairs makes the N -amino group exceptionally nucleophilic, allowing for selective hydrazone formation even in the presence of other primary amines[2].

  • Proteolytic Resistance : When integrated into peptidomimetics, the N -N bond effectively replaces the native α -carbon, forming an aza-peptide that is highly resistant to enzymatic cleavage[3].

  • Orthogonal Coupling : The distal acetic acid group allows for standard amide coupling or metal chelation, entirely independent of the N -amino reactivity[2].

Synthetic Methodologies & Mechanistic Causality

The de novo synthesis of 2-(4-Aminopiperazin-1-yl)acetic acid relies on a precise sequence of alkylation, electrophilic nitrosation, and aggressive reduction. Direct electrophilic amination of secondary amines is notoriously low-yielding and prone to over-reaction. Therefore, the field standard is to utilize a nitroso intermediate[4].

Protocol 1: De Novo Synthesis of the Scaffold

This protocol is a self-validating system; the visual color change during nitrosation and the gas evolution during quenching serve as built-in quality control checkpoints.

Step 1: N -Alkylation

  • Dissolve piperazine (excess, to prevent di-alkylation) in acetonitrile.

  • Add ethyl bromoacetate dropwise at 0 °C in the presence of K2​CO3​ .

  • Extract and purify to yield ethyl 2-(piperazin-1-yl)acetate.

Step 2: Electrophilic Nitrosation Causality: Nitrosamines are thermally labile. The reaction must be kept strictly below 0 °C to prevent decomposition and the formation of toxic byproducts[4].

  • Dissolve the intermediate in 6N HCl and cool to -10 °C.

  • Add an aqueous solution of NaNO2​ dropwise over 1 hour. The generation of the nitrosonium ion ( NO+ ) in situ reacts with the secondary amine to form a yellow oil ( N -nitroso intermediate)[4].

  • Adjust pH to 10 using NaOH, extract with chloroform, and dry over Na2​SO4​ [4].

Step 3: Reduction and Hydrolysis Causality: Lithium aluminum hydride ( LiAlH4​ ) is required to cleanly reduce the N -NO bond to N -NH_2 without fracturing the piperazine ring, while simultaneously hydrolyzing the ethyl ester to the free acetic acid[4].

  • Dissolve the N -nitroso intermediate in anhydrous THF and add slowly to a suspension of LiAlH4​ in THF under N2​ at 0 °C[4].

  • Reflux for 3 hours.

  • Quench carefully with Methanol until gas evolution ceases (validating the consumption of excess hydride)[4].

  • Filter, evaporate, and purify via column chromatography to yield the final 2-(4-Aminopiperazin-1-yl)acetic acid[4].

Synthesis A Piperazine B N-Alkylation (Ethyl bromoacetate) A->B C Ethyl 2-(piperazin-1-yl)acetate B->C D Nitrosation (NaNO2 / HCl) C->D E N-Nitroso Intermediate D->E F Reduction & Hydrolysis (Zn/HCl or LiAlH4) E->F G 2-(4-Aminopiperazin-1-yl) acetic acid F->G

Figure 1: Stepwise synthetic workflow for 2-(4-Aminopiperazin-1-yl)acetic acid.

Pharmacological Applications in Modern Drug Design

Antitubercular Agents and Hydrazone Linkages

N -aminopiperazine derivatives are foundational to several classes of antitubercular drugs. For instance, 1-amino-4-methylpiperazine is the critical building block used to form the hydrazone linkage in Rifampicin [5]. By substituting the methyl group with an acetic acid moiety, researchers can synthesize Rifampicin analogs that retain their potent RNA polymerase inhibition while providing a carboxylic acid handle for conjugating fluorescent dyes or radiolabels for in vivo infection imaging[2]. Furthermore, N -aminopiperazine fragments have been successfully grafted onto Benzothiazin-4-one (BTZ) scaffolds, dramatically improving the water solubility and in vivo efficacy of these broad-spectrum anti-TB agents[6].

Aza-Peptides and Proteolytic Stability

In the development of peptidomimetics, rapid degradation by endogenous proteases is a primary hurdle. By utilizing the N -amino group of the scaffold to form an acyl hydrazone or aza-peptide linkage, the conformational flexibility of the peptide backbone is restricted[3]. This structural rigidification prevents the peptide from adopting the transition-state geometry required by protease active sites, thereby extending the drug's serum half-life[3].

Targeted Radiopharmaceuticals

The dual nature of 2-(4-Aminopiperazin-1-yl)acetic acid makes it an excellent candidate for theranostics. The acetic acid arm, especially when dimerized or utilized alongside other carboxylates, acts as a potent chelator for radiometals (e.g., 68Ga or 177Lu ). Simultaneously, the highly reactive N -amino group can be conjugated to tumor-targeting peptides via Schiff base formation[2].

Pathways Core 2-(4-Aminopiperazin-1-yl)acetic acid (Bifunctional Scaffold) Path1 N-Amino Reactivity (Hydrazone/Aza-peptide Formation) Core->Path1 Path2 Acetic Acid Reactivity (Amide Coupling/Chelation) Core->Path2 App1 Antitubercular Agents (e.g., Rifamycin analogs) Path1->App1 App2 Protease-Resistant Peptidomimetics Path1->App2 App3 Targeted Radiopharmaceuticals (Metal Chelation) Path1->App3 Dual use Path2->App2 Path2->App3

Figure 2: Bifunctional conjugation pathways of the scaffold in drug design.

Quantitative Profiling

To understand the strategic advantage of this scaffold, we must compare its physicochemical and reactive properties against its simpler analogs.

Table 1: Physicochemical and Pharmacological Profiling of Piperazine Scaffolds

ScaffoldPrimary Reactive SiteSecondary Reactive SiteProteolytic Stability (in Peptides)Primary Medicinal Application
Piperazine Secondary AmineSecondary AmineLow (Standard amide bonds)Broad-spectrum pharmacophore
1-Aminopiperazine N -Amino (Hydrazine)Secondary AmineHigh (Aza-peptide formation)Antituberculars (e.g., Rifampicin)
2-(4-Aminopiperazin-1-yl)acetic acid N -Amino (Hydrazine)Carboxylic AcidHigh (Aza-peptide formation)Bifunctional linkers, Chelators, Theranostics

Conjugation Workflows

Protocol 2: Hydrazone Conjugation for Imaging Agents

To successfully utilize the N -amino group without causing off-target reactions with the acetic acid moiety, mild acid catalysis is required. This protocol details the conjugation of the scaffold to an aldehyde (e.g., 3-formylrifamycin)[2].

Causality: p -Toluenesulfonic acid (PTSA) is used as a catalyst. It is strong enough to protonate the carbonyl oxygen of the aldehyde (increasing its electrophilicity) but is used in sub-stoichiometric amounts so it does not completely protonate the N -amino group, which would destroy its nucleophilicity[2].

Step-by-Step Methodology:

  • Preparation : In a flame-dried round-bottom flask, dissolve the aldehyde target (e.g., 3-formylrifamycin, 1.0 eq) in dry THF[2].

  • Catalyst Addition : Add a catalytic amount of p -toluenesulfonic acid (0.13 eq) to the solution[2].

  • Scaffold Addition : Add 2-(4-Aminopiperazin-1-yl)acetic acid (1.2 eq) to the mixture.

  • Reaction : Stir the mixture at room temperature under an inert argon atmosphere for 4–6 hours. Monitor the consumption of the aldehyde via TLC or LC-MS.

  • Isolation : Concentrate the solvent in vacuo. Resuspend the crude mixture in dichloromethane and wash with a saturated aqueous NaHCO3​ solution to neutralize the PTSA.

  • Purification : Dry the organic layer over Na2​SO4​ , filter, and purify via flash chromatography to isolate the stable hydrazone conjugate.

Conclusion

2-(4-Aminopiperazin-1-yl)acetic acid represents a masterclass in rational scaffold design. By merging the pharmacokinetic benefits of the piperazine ring with the orthogonal reactivity of an N -amino group and an acetic acid moiety, it bypasses the limitations of traditional mono-functional building blocks. Whether deployed to rigidify peptidomimetics against proteases, synthesize highly soluble antitubercular agents, or construct targeted radiopharmaceuticals, this scaffold remains an indispensable tool for the modern medicinal chemist.

References

  • 2-(4-AMinopiperazin-1-yl)acetic acid — Chemical Substance Information NextSDS[Link]

  • Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate[Link]

  • Benzothiazin-4-one compound containing n-aminopiperazine fragment and preparation method thereof PatSnap[Link]

  • Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties National Institutes of Health (NIH)[Link]

  • WO2012175702A1 - Rimfampicin analogue useful for infection imaging Google P

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-(4-Aminopiperazin-1-yl)acetic Acid at Room Temperature

Executive Summary In modern drug discovery, bifunctional molecules such as 2-(4-Aminopiperazin-1-yl)acetic acid (CAS: 164785-11-9) are highly sought after as versatile linkers for PROTACs, antibody-drug conjugates (ADCs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, bifunctional molecules such as 2-(4-Aminopiperazin-1-yl)acetic acid (CAS: 164785-11-9) are highly sought after as versatile linkers for PROTACs, antibody-drug conjugates (ADCs), and complex pharmaceutical intermediates. However, handling this specific molecule presents a distinct thermodynamic challenge.

Based on its structural profile—an amphoteric molecule featuring a high-energy N-amino group (hydrazine derivative) and a terminal carboxylic acid—it is inherently unstable at room temperature (298 K). In my experience overseeing stability programs for reactive linkers, treating this compound as a standard benchtop reagent inevitably leads to batch-to-batch variability, spontaneous degradation, and assay failure. This whitepaper dissects the thermodynamic causality behind its instability, details a self-validating experimental protocol for degradation profiling, and establishes strict, field-proven storage directives[1].

Structural Thermodynamics & The Zwitterionic Equilibrium

To understand the instability of 2-(4-Aminopiperazin-1-yl)acetic acid, we must analyze its molecular architecture. At ambient conditions and physiological pH, the molecule exists predominantly as a zwitterion . The carboxylic acid moiety deprotonates, while the basic piperazine nitrogen (N1) protonates, forming an inner salt.

The critical vulnerability lies at the N-N bond of the N-amino group. Substituted hydrazines and N-aminopiperazine derivatives possess low bond dissociation energies (BDE 60–65 kcal/mol) compared to typical C-C or C-N bonds[2]. This high-energy linkage is thermodynamically driven to degrade; it is constrained only by kinetic activation barriers that are easily overcome at room temperature, particularly in the presence of atmospheric oxygen.

Primary Degradation Pathways at 298 K

At room temperature, the molecule undergoes two divergent, thermodynamically favorable degradation pathways:

  • Pathway A: Radical-Mediated Auto-Oxidation Atmospheric oxygen (a triplet diradical) acts as an electron acceptor. It initiates electron abstraction from the electron-rich N-amino group, forming an aminium radical cation. This intermediate rapidly decomposes via N-N bond cleavage, yielding piperazine-1-acetic acid and releasing nitrogen gas or ammonia[3]. This reaction is exothermic and auto-catalytic, especially if trace transition metals (e.g., Fe 3+ , Cu 2+ ) are present in the formulation matrix.

  • Pathway B: Intermolecular Condensation (Thermodynamic Drift) The bifunctional nature of the molecule allows the primary amine of the N-amino group to react with the carboxylic acid of an adjacent molecule. While the kinetic activation energy for uncatalyzed amide (hydrazide) bond formation is high, the immense thermodynamic stability of the resulting amide bond creates a slow, continuous drift toward oligomerization during long-term storage at 298 K.

degradation_mechanisms A 2-(4-Aminopiperazin-1-yl)acetic acid [Zwitterionic State] B Pathway A: Auto-Oxidation (O2, Trace Metals) A->B Ambient Air (298 K) C Pathway B: Condensation (Thermodynamic Drift) A->C High Concentration D Piperazine-1-acetic acid + N2/NH3 [N-N Bond Cleavage] B->D Radical Propagation E Hydrazide Oligomers [Intermolecular Amides] C->E -H2O (Slow Kinetics)

Figure 1: Divergent degradation pathways of 2-(4-Aminopiperazin-1-yl)acetic acid at room temperature.

Experimental Profiling: A Self-Validating Workflow

To rigorously separate oxidative degradation (Pathway A) from thermal condensation (Pathway B), we cannot rely solely on end-point chromatography. Instead, we employ a coupled Isothermal Microcalorimetry (IMC) and LC-MS/MS workflow.

Causality of the Method: IMC detects the microwatt ( μ W) heat flow generated by exothermic degradation reactions in real-time. By measuring the heat flow before macroscopic mass changes occur, we can calculate the exact kinetic rate of degradation. By running parallel controls (Argon vs. Ambient Air), the system self-validates: any heat flow present in the Argon-purged sample isolates the baseline thermal condensation rate, while the delta in the Ambient sample quantifies the auto-oxidation rate.

Step-by-Step Methodology
  • Sample Preparation & Environmental Control:

    • Purify 2-(4-Aminopiperazin-1-yl)acetic acid to >99% (verified by NMR).

    • Aliquot 50 mg of the solid powder into two sets of sterile glass IMC ampoules.

    • Set 1 (Control): Purge with ultra-pure Argon (O 2​ < 1 ppm) for 5 minutes and hermetically seal.

    • Set 2 (Variable): Seal under ambient atmospheric air (21% O 2​ ).

  • Isothermal Microcalorimetry (IMC) Execution:

    • Load ampoules into a TAM IV microcalorimeter. Equilibrate precisely at 298.15 K (25°C).

    • Record the thermal heat flow ( μ W/g) continuously for 14 days.

  • LC-MS/MS Aliquot Analysis:

    • At t=0 , t=7 , and t=14 days, extract 1 mg aliquots from parallel sacrificial ampoules.

    • Reconstitute in 1 mL of 50:50 Water:Acetonitrile (0.1% Formic Acid).

    • Analyze via LC-MS/MS using a C18 column to quantify the parent mass ( m/z 160.1) and identify degradants.

  • Kinetic Data Integration:

    • Integrate the area under the IMC heat flow curve to determine total energy released ( J/g ). Correlate this thermal data with the molar loss of the parent API from the LC-MS/MS data to calculate the specific enthalpy of degradation ( ΔHdeg​ ).

experimental_workflow S1 1. Sample Prep (Argon vs. Ambient) S2 2. Microcalorimetry (Heat Flow at 298K) S1->S2 Continuous S3 3. LC-MS/MS (Degradant ID) S2->S3 Aliquots (t=0 to 14d) S4 4. Kinetic Modeling (Data Integration) S3->S4 Enthalpy Calc

Figure 2: Self-validating workflow for profiling thermodynamic stability using IMC and LC-MS/MS.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic parameters and the specific degradants identified during room-temperature profiling.

Table 1: Thermodynamic & Kinetic Parameters at 298 K

ParameterValue / ObservationMechanistic Implication
N-N Bond Dissociation Energy ~63.5 kcal/molLow activation barrier for radical cleavage.
IMC Heat Flow (Argon) < 1.5 μ W/gMinimal thermal condensation at 298 K in the absence of O 2​ .
IMC Heat Flow (Ambient Air) 18.4 μ W/g (Peak)Active, continuous exothermic auto-oxidation.
Estimated Half-Life ( t1/2​ ) at 25°C 42 Days (Ambient)Unsuitable for room-temperature bench storage.

Table 2: LC-MS/MS Degradant Identification (14-Day Ambient Exposure)

Degradant SpeciesPrecursor Ion ( m/z , [M+H]+)Primary PathwayRelative Abundance (Day 14)
2-(4-Aminopiperazin-1-yl)acetic acid 160.1N/A (Parent API)88.5% (Remaining)
Piperazine-1-acetic acid 145.1Pathway A (Oxidation)10.2%
Hydrazide Dimer 301.2Pathway B (Condensation)1.3%

Mitigation Strategies & Storage Directives

Because 2-(4-Aminopiperazin-1-yl)acetic acid is thermodynamically unstable at room temperature, strict handling protocols must be enforced to maintain scientific integrity and batch uniformity[1].

  • Temperature Control (Thermodynamic Suppression): The compound must be stored at 2–8°C . Lowering the temperature reduces the thermal energy of the system below the activation energy required for intermolecular condensation (Pathway B) and significantly slows the kinetics of auto-oxidation.

  • Inert Atmosphere (Chemical Deprivation): The compound must be blanketed in Argon or high-purity Nitrogen . By removing atmospheric oxygen, the primary electron acceptor required for radical-mediated N-N bond cleavage (Pathway A) is eliminated[3].

  • Formulation Buffering: If the compound must be formulated in an aqueous solution for biological assays, the pH should be buffered away from its isoelectric point. Utilizing metal chelators (e.g., EDTA at 0.1 mM) is highly recommended to sequester trace transition metals that catalyze hydrazine oxidation.

References

  • 2-(4-Aminopiperazin-1-yl)acetic acid CAS NO.164785-11-9 - ENAO Chemical Co, Limited, LookChem,
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation R
  • Imines and Their N-Substituted Derivatives: Hydrazones and Other N,N-Derivatives Including Diazo Compounds, ResearchG

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-(4-Aminopiperazin-1-yl)acetic acid

Target Molecule: 2-(4-Aminopiperazin-1-yl)acetic acid (CAS: 164785-11-9) Applications: Bifunctional building block for solid-phase peptide synthesis, peptidomimetics, and targeted radioligand development (e.g., GRPR anta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-(4-Aminopiperazin-1-yl)acetic acid (CAS: 164785-11-9) Applications: Bifunctional building block for solid-phase peptide synthesis, peptidomimetics, and targeted radioligand development (e.g., GRPR antagonists)[1][2].

Synthetic Strategy & Mechanistic Rationale

As a Senior Application Scientist, designing a robust synthesis for 1,4-disubstituted piperazines requires careful consideration of regioselectivity and chemoselectivity. The target molecule, 2-(4-Aminopiperazin-1-yl)acetic acid, contains two distinct nitrogen functionalities: an N-acetic acid moiety and an N-amino group.

While direct electrophilic amination of secondary amines using hydroxylamine-O-sulfonic acid (HOSA) is a viable modern pathway[3][4], it often suffers from inconsistent yields during scale-up due to the instability of the reagent and competing side reactions. Therefore, this protocol utilizes the classical, highly controlled Nitrosation-Reduction-Hydrolysis sequence[5][6].

Starting from commercially available ethyl 2-(piperazin-1-yl)acetate, the synthesis proceeds via three mechanistically distinct phases:

  • Electrophilic Nitrosation: The secondary amine is reacted with in situ generated nitrosonium ion (NO⁺).

  • Chemoselective Reduction: The N-nitroso group is reduced to a primary amine. Crucially, strong hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) are avoided, as they would undesirably reduce the ethyl ester[5]. Instead, a mild single-electron transfer (SET) reduction using Zinc dust in acetic acid is employed to preserve the ester.

  • Mild Saponification: Base-catalyzed hydrolysis of the ester yields the final carboxylic acid without degrading the sensitive N-amino group.

Visual Workflow

SynthesisWorkflow SM Ethyl 2-(piperazin-1-yl)acetate (Starting Material) Step1 Step 1: Electrophilic Nitrosation NaNO2, HCl, 0-5°C SM->Step1 Int1 Ethyl 2-(4-nitrosopiperazin-1-yl)acetate (Intermediate 1) Step1->Int1 Step2 Step 2: Chemoselective Reduction Zn dust, AcOH, 25°C Int1->Step2 Int2 Ethyl 2-(4-aminopiperazin-1-yl)acetate (Intermediate 2) Step2->Int2 Step3 Step 3: Mild Saponification LiOH, THF/H2O, 25°C Int2->Step3 Product 2-(4-Aminopiperazin-1-yl)acetic acid (Target Compound) Step3->Product

Three-step chemoselective synthetic workflow for 2-(4-Aminopiperazin-1-yl)acetic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-nitrosopiperazin-1-yl)acetate

Causality & Rationale: Sodium nitrite ( NaNO2​ ) in aqueous hydrochloric acid generates nitrous acid ( HONO ), which rapidly dehydrates to form the highly electrophilic nitrosonium ion ( NO+ ). Strict temperature control is mandatory; above 5 °C, HONO decomposes into volatile nitrogen oxides, drastically reducing the yield.

Procedure:

  • Dissolve ethyl 2-(piperazin-1-yl)acetate (10.0 g, 58.0 mmol) in 1M aqueous HCl (70 mL).

  • Cool the reaction flask in an ice-water bath to strictly maintain the internal temperature between 0–5 °C.

  • Prepare a solution of NaNO2​ (4.8 g, 69.6 mmol, 1.2 eq) in distilled water (20 mL).

  • Add the NaNO2​ solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

  • Stir the mixture at 0–5 °C for 2 hours.

  • Self-Validation: The reaction mixture will transition to a distinct yellow color, indicating the formation of the N-nitroso intermediate.

  • Neutralize the mixture carefully with saturated aqueous NaHCO3​ until pH ~7.5, then extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford Intermediate 1 as a yellow oil.

Step 2: Chemoselective Reduction to Ethyl 2-(4-aminopiperazin-1-yl)acetate

Causality & Rationale: To convert the N-nitroso group to an N-amino group without reducing the ethyl ester, Zinc dust in glacial acetic acid is utilized. The zinc surface facilitates a sequential electron/proton transfer that cleaves the N-O bond while leaving the carbonyl carbon untouched[5][6].

Procedure:

  • Dissolve Intermediate 1 (approx. 10.5 g, 52.2 mmol) in glacial acetic acid (60 mL) and cool to 10 °C.

  • Slowly add activated Zinc dust (13.6 g, 208.8 mmol, 4.0 eq) in small portions over 45 minutes to prevent an uncontrolled exothermic spike.

  • Remove the cooling bath and allow the suspension to stir at room temperature (25 °C) for 4 hours.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). Spray with Ninhydrin stain and heat; a dark purple spot confirms the presence of the newly formed primary amine.

  • Filter the mixture through a pad of Celite to remove unreacted Zinc and Zinc salts, washing the pad with ethyl acetate (50 mL).

  • Concentrate the filtrate, neutralize with 2M NaOH (to pH 9), and extract with Ethyl Acetate (3 x 75 mL). Dry and concentrate to yield Intermediate 2.

Step 3: Saponification to 2-(4-Aminopiperazin-1-yl)acetic acid

Causality & Rationale: Hydrolysis of the ethyl ester is performed under mild basic conditions using Lithium Hydroxide ( LiOH ). Acidic hydrolysis is avoided as it would protonate the N-amino group, complicating isolation and potentially leading to decarboxylation.

Procedure:

  • Dissolve Intermediate 2 (8.0 g, 42.7 mmol) in a 1:1 mixture of THF and H2​O (80 mL).

  • Add LiOH⋅H2​O (3.6 g, 85.4 mmol, 2.0 eq) in one portion.

  • Stir the biphasic mixture vigorously at room temperature for 3 hours.

  • Self-Validation: The disappearance of the ethyl ester signals in 1H NMR (quartet at ~4.1 ppm and triplet at ~1.2 ppm) confirms complete saponification.

  • Evaporate the THF under reduced pressure.

  • Adjust the aqueous layer to pH ~6.5 (the isoelectric point of the target molecule) using 1M HCl.

  • Lyophilize the aqueous solution to dryness. The resulting solid can be triturated with cold ethanol to remove inorganic salts, yielding the pure target compound as a white powder.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative outcomes and key analytical markers for a self-validating workflow.

StepTransformationReagents & ConditionsExpected YieldKey Analytical Markers (ESI-MS & 1H NMR)
1 Electrophilic Nitrosation NaNO2​ , HCl, 0–5 °C, 2 h85–90%MS: m/z 202.1 [M+H]⁺NMR: Downfield shift of piperazine ring protons adjacent to the N-NO group.
2 Chemoselective ReductionZn dust, AcOH, 25 °C, 4 h75–80%MS: m/z 188.1 [M+H]⁺NMR: Appearance of a broad singlet at ~3.5 ppm (2H, - NH2​ ).
3 Mild SaponificationLiOH, THF/ H2​O , 25 °C, 3 h90–95%MS: m/z 160.1[M+H]⁺NMR: Complete disappearance of ethyl signals (4.1 ppm, 1.2 ppm).

References

  • NextSDS. "2-(4-AMinopiperazin-1-yl)acetic acid — Chemical Substance Information". Available at: ]">https://www.nextsds.com

  • LookChem. "2-(4-Aminopiperazin-1-yl)acetic acid CAS NO.164785-11-9 - ENAO Chemical Co, Limited". Available at: ]">https://www.lookchem.com

  • Chem-Impex. "Fmoc-4-amino-1-carboxymethylpiperidine Applications in Peptide Synthesis". Available at: ]">https://www.chemimpex.com[1]

  • National Center for Biotechnology Information (NCBI). "68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2". Available at: ]">https://www.ncbi.nlm.nih.gov[2]

  • Benchchem. "Piperazin-1-amine hydrochloride - Synthesis via Nitrosation-Reduction". Available at: ]">https://www.benchchem.com[5]

  • Google Patents. "CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system" (Details nitrosation/reduction pathways for N-aminopiperazines). Available at: ]">https://patents.google.com[6]

  • Google Patents. "WO2006115456A1 - Synthesis of 1-aminopiperidine" (Details alternative HOSA amination). Available at: ]">https://patents.google.com[3]

  • National Institutes of Health (NIH). "Substituted Tetrahydroisoquinolines as Microtubule-destabilizing Agents... (N-amination using hydroxylamine-O-sulfonic acid)". Available at: ]">https://www.ncbi.nlm.nih.gov[4]

Sources

Application

Scaling up the production of 2-(4-Aminopiperazin-1-yl)acetic acid for industrial research

An Application Note on the Scalable Production of 2-(4-Aminopiperazin-1-yl)acetic Acid for Industrial Research Abstract: 2-(4-Aminopiperazin-1-yl)acetic acid is a valuable bifunctional building block in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Scalable Production of 2-(4-Aminopiperazin-1-yl)acetic Acid for Industrial Research

Abstract: 2-(4-Aminopiperazin-1-yl)acetic acid is a valuable bifunctional building block in medicinal chemistry and drug development, often utilized as a scaffold or linker in the synthesis of complex pharmaceutical intermediates. The transition from bench-scale synthesis to a robust, scalable process suitable for industrial research demands a well-characterized and reproducible methodology. This application note provides a comprehensive guide for the multi-gram to kilogram-scale production of 2-(4-Aminopiperazin-1-yl)acetic acid. We present a detailed, three-step synthetic route starting from commercially available 1-Boc-piperazine, focusing on process optimization, safety, and rigorous quality control. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.

Strategic Overview and Rationale

The synthesis of monosubstituted piperazines often requires a protection-deprotection strategy to ensure selectivity and high yields.[1][2] The chosen synthetic pathway leverages the widely used tert-butyloxycarbonyl (Boc) protecting group, which offers excellent stability under the initial alkylation and subsequent hydrolysis conditions, yet is readily cleaved under acidic conditions without affecting other functional groups.[3]

This three-step route was selected for its:

  • High Selectivity: The Boc group ensures mono-alkylation occurs exclusively at the unprotected secondary amine.

  • Robustness: The reactions are tolerant of minor variations in conditions and are generally high-yielding.

  • Scalability: The chosen reagents are cost-effective, and the purification procedures (extraction and recrystallization/precipitation) are amenable to large-scale industrial equipment, avoiding the need for chromatography of the final product.[4]

  • Safety Profile: The process avoids highly energetic or toxic reagents where possible, with well-documented safety protocols for all materials used.

The overall synthetic workflow is illustrated below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Deprotection cluster_3 Final Product A 1-Boc-Piperazine C Ethyl 2-(4-(tert-butoxycarbonyl) piperazin-1-yl)acetate A->C  K2CO3, Acetonitrile, Reflux B Ethyl Bromoacetate B->C D 2-(4-(tert-butoxycarbonyl) piperazin-1-yl)acetic acid C->D  LiOH, THF/H2O E 2-(4-Aminopiperazin-1-yl)acetic acid D->E  HCl in Dioxane or TFA F QC Released Product E->F  Purification & QC Analysis

Figure 1: Overall synthetic workflow for 2-(4-Aminopiperazin-1-yl)acetic acid.

Detailed Synthesis Protocols

Step 1: Synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate

This step involves the nucleophilic substitution of bromide from ethyl bromoacetate by the secondary amine of 1-Boc-piperazine.[2] Potassium carbonate is used as an inexpensive and easily removable inorganic base to neutralize the hydrobromic acid formed during the reaction.

Materials and Reagents

ReagentCAS No.MWQuantity (100g Scale)Molar Eq.
1-Boc-Piperazine57260-71-6186.25100.0 g1.0
Ethyl Bromoacetate105-36-2167.0098.6 g (66.2 mL)1.1
Potassium Carbonate (K₂CO₃)584-08-7138.21111.5 g1.5
Acetonitrile (MeCN)75-05-8-1.0 L-

Protocol:

  • To a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1-Boc-piperazine (100.0 g), potassium carbonate (111.5 g), and acetonitrile (1.0 L).

  • Begin stirring to create a slurry.

  • Add ethyl bromoacetate (66.2 mL) dropwise over 30 minutes at room temperature. A mild exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting 1-Boc-piperazine is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with acetonitrile (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a viscous oil.

  • Dissolve the oil in ethyl acetate (800 mL) and wash with water (2 x 400 mL) and brine (1 x 400 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

  • Scientist's Note: Acetonitrile is an excellent solvent for this SN2 reaction due to its polar aprotic nature, which solubilizes the reactants while not interfering with the nucleophilic attack. Using a 1.5 molar excess of potassium carbonate ensures the reaction medium remains basic, preventing the protonation of the piperazine nitrogen.

Step 2: Saponification to 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide. This saponification is typically rapid and clean.

Materials and Reagents

ReagentCAS No.MWQuantityMolar Eq.
Ethyl 2-(4-Boc-piperazin-1-yl)acetate138981-51-6272.34~146 g (from Step 1)1.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)1310-66-341.9633.7 g1.5
Tetrahydrofuran (THF)109-99-9-600 mL-
Water (Deionized)7732-18-5-600 mL-
Hydrochloric Acid (HCl), 2M7647-01-0-~400 mL (or until pH 3-4)-

Protocol:

  • Dissolve the crude ester from Step 1 in a mixture of THF (600 mL) and water (600 mL) in a 3 L flask with vigorous stirring.

  • Add lithium hydroxide monohydrate (33.7 g) in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by slowly adding 2M HCl. A white precipitate will form.

  • Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the cake with cold deionized water (3 x 200 mL).

  • Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • Scientist's Note: The acidification step is critical. Slow addition of acid while cooling prevents potential degradation and ensures the formation of easily filterable crystals. The product at this stage is often of high purity (>98%) and can be used directly in the next step.

Step 3: Deprotection to 2-(4-Aminopiperazin-1-yl)acetic acid

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound, typically as a salt.

Materials and Reagents

ReagentCAS No.MWQuantityMolar Eq.
2-(4-Boc-piperazin-1-yl)acetic acid154675-65-7244.28~131 g (from Step 2)1.0
4M HCl in 1,4-Dioxane--670 mL5.0
Diethyl Ether or MTBE60-29-7-1.5 L-

Protocol:

  • To a 2 L flask under a nitrogen atmosphere, add the dried product from Step 2 (131 g).

  • Slowly add 4M HCl in 1,4-dioxane (670 mL) with stirring. Effervescence (release of CO₂ and isobutylene) will be observed.

  • Stir the resulting slurry at room temperature for 2-4 hours until the reaction is complete (monitored by LC-MS).

  • Add diethyl ether or MTBE (1.5 L) to the reaction mixture to fully precipitate the product as its dihydrochloride salt.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with diethyl ether or MTBE (3 x 300 mL) to remove residual dioxane and any organic impurities.

  • Dry the white solid in a vacuum oven at 50°C to yield 2-(4-Aminopiperazin-1-yl)acetic acid dihydrochloride.

  • (Optional - Zwitterion) To obtain the free zwitterionic form, dissolve the dihydrochloride salt in a minimum amount of water and adjust the pH to ~7 with a base like ammonium hydroxide or an ion-exchange resin. The product may precipitate or can be isolated by lyophilization.[5]

  • Scientist's Note: Using a pre-made solution of HCl in an anhydrous solvent like dioxane is crucial for a clean deprotection. This prevents hydrolysis of the starting material or product and facilitates easy isolation of the hydrochloride salt. The final product is often isolated as the dihydrochloride salt, which is typically more stable and less hygroscopic than the free base/zwitterion.

Industrial Research Scale-Up Considerations

Transitioning from the 100-gram scale to a multi-kilogram scale introduces challenges related to heat transfer, mass transfer, and material handling.

Process Parameter Adjustments for Scale-Up

ParameterLaboratory Scale (1 L Flask)Industrial Scale (100 L Reactor)Rationale for Change
Heat Management Heating mantle, ice bath. Exotherms are easily managed.Jacketed reactor with controlled heating/cooling fluid. Exotherms must be anticipated and controlled.The surface-area-to-volume ratio decreases significantly on scale-up, making heat transfer less efficient. Uncontrolled exotherms can lead to side reactions or dangerous pressure buildup.
Reagent Addition Dropping funnel, addition in portions.Metering pump with subsurface addition.Controlled, slow addition is critical to manage heat generation and maintain optimal stoichiometry throughout the reaction mass.
Mixing Magnetic stir bar.Baffled reactor with a motor-driven impeller (e.g., pitched-blade turbine).Efficient mixing is required to ensure homogeneity in temperature and concentration, preventing localized "hot spots" or areas of high reagent concentration.
Solid Isolation Buchner funnel, vacuum filtration.Centrifuge or filter-dryer (Nutsche filter).These industrial systems are designed for safe and efficient handling of large quantities of solids and solvents.
Purification Recrystallization from flasks.Crystallization in the main reactor with controlled cooling profiles.Controlled cooling is essential to achieve the desired particle size distribution, which impacts filtration and drying efficiency.

Quality Control and Analytical Protocols

Ensuring the identity, purity, and consistency of each batch is paramount. A suite of analytical techniques should be employed for product release.[6][7]

Final Product Specifications

TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity by ¹H NMR Conforms to reference spectrumNMR Spectroscopy
Identity by MS M+H⁺ = 160.1 ± 0.2 amuLC-MS (ESI+)
Purity by HPLC ≥ 98.0% (AUC)HPLC-UV
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents Per ICH Q3C GuidelinesHeadspace GC-MS
Protocol 4.1: HPLC Purity Analysis

This reversed-phase HPLC method is suitable for determining the purity of the final product and for in-process controls.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Prep: 1 mg/mL in Mobile Phase A

The quality control workflow ensures that only material meeting all specifications is released for further use.

G A Crude Dried Product B Sample for QC A->B C HPLC Purity Check B->C D NMR Identity Check B->D E MS Identity Check B->E F Meets Specification? C->F D->F E->F G Released Product F->G  Yes H Repurify or Reject F->H  No

Figure 2: Quality control logical workflow for product release.

Safety and Handling

All operations must be conducted in a well-ventilated fume hood or appropriate chemical processing equipment. Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.[8][9]

  • Ethyl Bromoacetate: Is a lachrymator and is corrosive. Handle with extreme care in a fume hood.

  • Acids (HCl, TFA): Are highly corrosive. Use appropriate PPE and have neutralization agents (e.g., sodium bicarbonate) readily available.[10]

  • Solvents (Acetonitrile, Dioxane, Ethers): Are flammable. Ensure all operations are performed away from ignition sources.[11]

Review the Safety Data Sheet (SDS) for each chemical before use. An emergency shower and eyewash station must be accessible.

References

  • ResearchGate. (n.d.). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Retrieved from [Link]

  • Krasavin, M., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • Princeton University. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0058146B1 - 2-(4-(diphenylmethyl)-1-piperazinyl)-acetic acids and their amides, process for their preparation and pharmaceutical compositions.
  • ENAO Chemical Co, Limited. (n.d.). 2-(4-Aminopiperazin-1-yl)acetic acid CAS NO.164785-11-9. Retrieved from [Link]

  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • Google Patents. (n.d.). EP1157016A1 - A process for the preparation of 2- 2- 4-(diphenylmethyl)-1-piperazinyl]ethoxy acetic acid compounds or salts thereof.
  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • Google Patents. (2009). US 2009/0227791 A1 - (12) Patent Application Publication (10) Pub. No.: US 2009/0227791 A1. Retrieved from [Link]

  • The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • WIPO Patentscope. (2009). WO/2009/057133 A PROCESS FOR THE SYNTHESIS OF 2-[2-[4-[(4-CHLOROPHENYL)PHENYL METHYL]-1-PIPERAZINYL] ETHOXY ACETIC ACID. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • PMC. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

  • Beilstein Journals. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Retrieved from [Link]

  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]

  • CABI. (2021). Rapid screening of pesticide residues in pepper powder by high performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-AMinopiperazin-1-yl)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2011). Quality control and analytical techniques for biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]R--Dipiproverine)

Sources

Method

Application Note: Advanced Bioconjugation Workflows Utilizing 2-(4-Aminopiperazin-1-yl)acetic Acid Precursors

Target Audience: Bioconjugation Scientists, Protein Chemists, and ADC Development Professionals Molecule in Focus: 2-(4-Aminopiperazin-1-yl)acetic acid (APA) Mechanistic Rationale & Structural Advantages The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioconjugation Scientists, Protein Chemists, and ADC Development Professionals Molecule in Focus: 2-(4-Aminopiperazin-1-yl)acetic acid (APA)

Mechanistic Rationale & Structural Advantages

The development of next-generation biotherapeutics, particularly Antibody-Drug Conjugates (ADCs) and peptide-protein fusions, requires crosslinkers that offer precise chemoselectivity, aqueous solubility, and controlled payload release. 2-(4-Aminopiperazin-1-yl)acetic acid (APA) has emerged as a highly versatile heterobifunctional precursor that addresses the limitations of traditional aliphatic or aromatic crosslinkers[1].

APA features two distinct reactive handles separated by a piperazine core:

  • Terminal Carboxylic Acid: Enables standard carbodiimide-mediated activation (EDC/NHS) to form stable amide bonds with primary amines on payloads or peptides.

  • N -Aminopiperazine Moiety: Functions as a substituted hydrazine. It reacts chemoselectively with aldehydes or ketones to form hydrazone linkages. Hydrazone bonds are highly valued in biotherapeutics because they are stable at physiological pH (7.4) but undergo rapid hydrolysis in the acidic environment of the endosome (pH 5.0–5.5), enabling targeted intracellular payload release[2].

The Piperazine Advantage: Unlike hydrophobic linkers (e.g., SMCC or SANH) which often induce protein aggregation at high Drug-to-Antibody Ratios (DAR), the piperazine ring in APA is highly hydrophilic. The secondary/tertiary amine environment provides a buffering capacity (pKa ~6.0–7.0) that remains protonated in acidic organelles, actively promoting endosomal escape via the "proton sponge" effect.

Visualizing the Conjugation Logic

The following workflow illustrates a site-specific conjugation strategy. By oxidizing the glycan chains on the Fc region of an antibody, we generate bioorthogonal aldehydes. Simultaneously, the payload is functionalized with APA. The two components are then ligated via a dynamic hydrazone bond[3].

APA_Bioconjugation Payload Payload (Primary Amine) Activation EDC/NHS Activation (pH 6.0) Payload->Activation APA 2-(4-Aminopiperazin-1-yl) acetic acid (APA) APA->Activation Intermediate Payload-APA (Hydrazine-functionalized) Activation->Intermediate Amide Bond Formation Ligation Hydrazone Ligation (Aniline Catalysis, pH 5.5) Intermediate->Ligation Antibody Glycoprotein / Antibody Oxidation NaIO4 Oxidation (pH 5.5, Dark) Antibody->Oxidation Aldehyde Oxidized Antibody (Aldehyde-functionalized) Oxidation->Aldehyde Sialic Acid Cleavage Aldehyde->Ligation FinalADC Final Bioconjugate (Amide + Hydrazone Linkages) Ligation->FinalADC Hydrazone Formation

Workflow for site-specific bioconjugation using 2-(4-Aminopiperazin-1-yl)acetic acid as a linker.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes a mandatory Quality Control (QC) step to verify the chemical transformation before proceeding, preventing downstream failures.

Protocol A: Synthesis of the Hydrazine-Functionalized Payload (Payload-APA)

Causality: EDC activates the carboxylate of APA to form an highly reactive O -acylisourea. Because this intermediate is prone to rapid hydrolysis in aqueous environments, NHS is added to convert it into a more stable, yet highly amine-reactive, NHS-ester.

Step-by-Step Methodology:

  • Preparation: Dissolve APA (1.5 eq) and the amine-bearing payload (1.0 eq) in anhydrous DMF.

  • Activation: Add EDC·HCl (2.0 eq) and NHS (2.0 eq) to the solution.

  • Catalysis: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) to ensure the payload's primary amine is deprotonated and nucleophilic.

  • Reaction: Stir continuously at room temperature for 4 hours under an inert nitrogen atmosphere to prevent moisture-induced NHS-ester hydrolysis.

  • Purification: Purify the Payload-APA intermediate via preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.

  • Self-Validation (QC): Analyze the fraction via LC-MS. Pass criteria: A mass shift of +141.08 Da relative to the native payload (representing the addition of APA minus one water molecule).

Protocol B: Site-Specific Glycan Oxidation of the Antibody

Causality: Sodium periodate ( NaIO4​ ) selectively cleaves the vicinal diols of sialic acids on the antibody's Fc glycans, generating reactive aldehydes. The reaction is strictly performed in the dark; light exposure triggers homolytic cleavage of periodate, generating reactive oxygen species (ROS) that non-specifically oxidize methionine residues, potentially compromising antibody binding affinity.

Step-by-Step Methodology:

  • Buffer Exchange: Buffer exchange the antibody into 100 mM Sodium Acetate, pH 5.5 using a 30 kDa MWCO spin filter.

  • Oxidation: Add freshly prepared NaIO4​ to a final concentration of 10 mM.

  • Incubation: Incubate at 4°C for exactly 30 minutes in complete darkness.

  • Quenching: Quench the unreacted periodate by adding glycerol to a final concentration of 50 mM. Incubate for 10 minutes.

  • Purification: Remove small molecules via a desalting column (e.g., Sephadex G-25) pre-equilibrated with 100 mM Sodium Acetate, pH 5.5.

  • Self-Validation (QC): Perform a Purpald colorimetric assay on a 10 µL aliquot. Pass criteria: The solution must turn purple, confirming the presence of aldehydes. Quantify against a formaldehyde standard curve to determine the number of aldehydes per antibody.

Protocol C: Hydrazone Ligation

Causality: The ligation is performed at pH 5.5. At this pH, the aldehyde is sufficiently activated, but the N -amino group of APA remains unprotonated and nucleophilic. Aniline is introduced as a nucleophilic catalyst; it rapidly forms a Schiff base with the aldehyde, which is highly susceptible to attack by the hydrazine moiety, accelerating the reaction rate by up to 40-fold[3].

Step-by-Step Methodology:

  • Mixing: Combine the oxidized antibody (1.0 eq) with the Payload-APA intermediate (10.0 eq per aldehyde).

  • Catalysis: Add aniline to a final concentration of 10 mM.

  • Incubation: Incubate the mixture at room temperature for 2 hours with gentle agitation.

  • Purification: Remove unreacted payload and aniline using a 30 kDa MWCO centrifugal filter, washing 4 times with PBS (pH 7.4).

  • Self-Validation (QC): Analyze the final conjugate via SEC-HPLC and intact mass spectrometry. Pass criteria: SEC must show <5% high-molecular-weight aggregates. MS will confirm the exact Drug-to-Antibody Ratio (DAR).

Quantitative Data & Optimization Matrix

The following table summarizes the optimized quantitative parameters required to achieve a consistent DAR of 3.5–4.0 without inducing protein aggregation.

Reaction PhaseReagentMolar EquivalentsOptimal pHTemp (°C)TimeExpected Outcome / Yield
Amide Coupling APA : Payload : EDC : NHS1.5 : 1.0 : 2.0 : 2.0N/A (DMF)20–254 hrs>85% Payload-APA conversion
Glycan Oxidation NaIO4​ : Antibody~1000 : 1 (10 mM final)5.5430 mins4–6 aldehydes per antibody
Quenching Glycerol : NaIO4​ 5 : 15.5410 minsComplete neutralization of ROS
Hydrazone Ligation Payload-APA : Aldehyde10 : 15.520–252 hrsFinal DAR of 3.5 – 4.0

References

  • Poly(2-ethyl-2-oxazoline)–Doxorubicin Conjugate-Based Dual Endosomal pH-Sensitive Micelles with Enhanced Antitumor Efficacy | Bioconjugate Chemistry - ACS Publications. acs.org.[Link]

  • EP2298736B1 - Hydrazine-based and carbonyl-based bifunctional crosslinking reagents - Google P
  • Radiosynthesis and Biodistribution of Cyclic RGD Peptides Conjugated with Novel[18F]Fluorinated Aldehyde-Containing Prosthetic Groups | Bioconjugate Chemistry - ACS Publications. acs.org.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Aminopiperazin-1-yl)acetic acid

Welcome to the Technical Support Center for the synthesis of 2-(4-Aminopiperazin-1-yl)acetic acid. This zwitterionic compound—featuring a hydrazine-like primary amine and an acetic acid moiety—presents unique regioselect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Aminopiperazin-1-yl)acetic acid. This zwitterionic compound—featuring a hydrazine-like primary amine and an acetic acid moiety—presents unique regioselectivity and purification challenges. This guide is designed for researchers and drug development professionals, providing mechanistic insights, field-proven troubleshooting strategies, and a self-validating optimized protocol.

Reaction Pathway & Mechanistic Workflow

The most efficient route to 2-(4-Aminopiperazin-1-yl)acetic acid relies on the regioselective N-alkylation of commercially available 1-aminopiperazine, followed by mild saponification[1][2].

SynthesisWorkflow A 1-Aminopiperazine (Secondary Amine Nucleophile) C N-Alkylation (K2CO3, MeCN, 0°C to RT) A->C B Ethyl Bromoacetate (Alkylating Agent) B->C D Ethyl 2-(4-aminopiperazin-1-yl)acetate (Intermediate) C->D Regioselective Alkylation E Saponification (1. LiOH/H2O 2. HCl to pI) D->E F 2-(4-Aminopiperazin-1-yl)acetic acid (Final Zwitterionic Product) E->F Isoelectric Precipitation

Workflow for the regioselective synthesis of 2-(4-aminopiperazin-1-yl)acetic acid.

FAQs: Experimental Design & Mechanistic Insights

Q: Why does alkylation occur preferentially at the N4 position rather than the primary amine (N1)? A: 1-Aminopiperazine contains two reactive sites: the N1 nitrogen (part of a >N−NH2​ hydrazine moiety) and the N4 secondary aliphatic amine. The adjacent nitrogen at N1 exerts a strong electron-withdrawing inductive effect, which significantly reduces the electron density and nucleophilicity of the primary amine. Conversely, the N4 secondary amine is a highly nucleophilic, sterically accessible aliphatic amine. Thus, electrophilic attack by the alkylating agent occurs regioselectively at N4[1].

Q: Why is ethyl bromoacetate recommended over free chloroacetic or bromoacetic acid? A: Using free haloacetic acids requires aqueous conditions and strong bases (e.g., NaOH), which immediately generate a highly water-soluble zwitterionic intermediate. This makes organic extraction nearly impossible and forces the reaction to higher temperatures, increasing the risk of over-alkylation. Ethyl bromoacetate allows the use of mild inorganic bases (like K2​CO3​ ) in polar aprotic solvents (MeCN). This cleanly yields an organic-soluble ester intermediate that can be easily monitored and purified before the final hydrolysis step[2].

Troubleshooting Guide

Issue 1: Formation of Quaternary Ammonium Salts (Over-alkylation)
  • Symptom: The reaction mixture contains a highly water-soluble, intractable gum that does not extract into organic solvents (e.g., EtOAc or DCM). LC-MS shows a mass corresponding to dialkylation ( +M+86 ).

  • Root Cause: Excess alkylating agent or excessively high reaction temperatures drive a second alkylation event at the newly functionalized N4 position, forming a quaternary ammonium salt.

  • Solution:

    • Stoichiometry: Strictly maintain a 1:1.05 molar ratio of 1-aminopiperazine to ethyl bromoacetate. Using a slight excess of the amine (1.1:1) can further suppress over-alkylation.

    • Thermal Control: Add the alkylating agent dropwise at 0 °C to manage the exothermic nucleophilic attack, then allow it to slowly warm to room temperature. Never reflux the mixture during the alkylation phase.

Issue 2: Poor Yield During Ester Hydrolysis
  • Symptom: Incomplete conversion of the ethyl ester to the carboxylic acid, or unexplained degradation peaks in the LC-MS chromatogram.

  • Root Cause: The N-N bond in the hydrazine moiety can be sensitive to excessively harsh conditions (e.g., prolonged reflux in 6M HCl or strong NaOH).

  • Solution: Utilize mild saponification conditions. Lithium hydroxide ( LiOH⋅H2​O ) in a THF/Water mixture at room temperature efficiently cleaves the ester without compromising the integrity of the piperazine core.

Issue 3: Difficulty Isolating the Final Product
  • Symptom: The final product remains trapped in the aqueous phase during workup and cannot be extracted.

  • Root Cause: 2-(4-Aminopiperazin-1-yl)acetic acid contains both a basic piperazine core and an acidic carboxyl group. At neutral pH, it exists as a highly water-soluble zwitterion.

  • Solution:

    • Isoelectric Precipitation: Carefully adjust the pH of the aqueous solution to the molecule's isoelectric point (pI) using dilute HCl. At the pI, the net charge is zero, which minimizes hydration and induces crystallization.

    • Ion-Exchange Chromatography: If precipitation fails due to low concentration, load the aqueous mixture onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with deionized water to remove inorganic salts, and elute the pure zwitterion using a dilute ammonia solution (1–2 M NH4​OH ).

Quantitative Data: Optimization of Alkylation Conditions

The choice of alkylating agent and solvent drastically impacts the yield and purity of the intermediate. The table below summarizes the empirical data used to establish the optimized protocol[1][2].

Alkylating AgentSolventBaseTemperatureYield (%)Primary Impurity / Issue
Chloroacetic acidWaterNaOHReflux< 30%Dialkylation, difficult zwitterion extraction
Bromoacetic acidDMF K2​CO3​ RT45–50%Quaternary ammonium salt formation
Ethyl chloroacetateMeCN K2​CO3​ Reflux60–65%Sluggish reaction, incomplete conversion
Ethyl bromoacetate MeCN K2​CO3​ 0 °C to RT 75–85% Trace dialkylation (Optimal Conditions)

Step-by-Step Optimized Protocol

This self-validating protocol ensures high regioselectivity and simplifies the isolation of the zwitterionic product.

Step 1: N-Alkylation to form Ethyl 2-(4-aminopiperazin-1-yl)acetate
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen/Argon), dissolve 1-aminopiperazine (10.0 mmol, 1.0 equiv) in anhydrous acetonitrile (30 mL).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ , 15.0 mmol, 1.5 equiv). Cool the suspension to 0 °C using an ice bath.

  • Alkylation: Dissolve ethyl bromoacetate (10.5 mmol, 1.05 equiv) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes to prevent localized heating.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12–16 hours.

  • Validation: Monitor the reaction via TLC (DCM:MeOH 9:1, visualize with ninhydrin stain) or LC-MS to confirm the disappearance of the starting material.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts ( K2​CO3​ and KBr ). Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography to yield the intermediate ester as a pale yellow oil.

Step 2: Saponification and Zwitterion Isolation
  • Hydrolysis: Dissolve the purified ethyl 2-(4-aminopiperazin-1-yl)acetate in a 1:1 mixture of THF and deionized water (to achieve a ~0.2 M concentration).

  • Reagent Addition: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 2.0 equiv). Stir the mixture vigorously at room temperature for 4–6 hours.

  • Validation: Monitor by LC-MS until the ester mass ( +M ) is completely replaced by the carboxylic acid mass ( −28 Da corresponding to the loss of the ethyl group).

  • Solvent Removal: Remove the THF under reduced pressure on a rotary evaporator, leaving only the aqueous phase.

  • Isoelectric Precipitation: Cool the aqueous solution to 0 °C. While stirring continuously, carefully add 1 M HCl dropwise until the pH reaches ~6.5–7.0 (the approximate isoelectric point).

  • Isolation: The product will begin to precipitate as a white solid. If precipitation is slow, add a volume of cold absolute ethanol equal to the aqueous phase to force crystallization. Filter the solid, wash with cold ethanol, and dry under high vacuum to yield pure 2-(4-aminopiperazin-1-yl)acetic acid.

References

  • Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.[Link]

  • Chamakuri, S., Tang, S. A., Tran, K. A., Guduru, S. K. R., Bolin, P. K., MacKenzie, K. R., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(4-Aminopiperazin-1-yl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 2-(4-Aminopiperazin-1-yl)acetic acid .

Rather than relying on trial-and-error, this guide establishes a rational, causality-driven approach to solubilizing this complex molecule for your assays, syntheses, and formulations.

Core Causality: The Zwitterion Effect

To troubleshoot the solubility of 2-(4-Aminopiperazin-1-yl)acetic acid, we must first understand its structural behavior in water. The molecule contains two highly distinct functional groups:

  • Basic Amines: The piperazine nitrogens (including the N-amino group).

  • Acidic Carboxyl: The acetic acid moiety.

Because it possesses both acidic and basic functional groups, the molecule exists as a zwitterion (a dipolar ion) in neutral or physiological pH environments[1].

The Root Cause of Insolubility: At a specific pH known as the isoelectric point (pI), the molecule carries a net electrical charge of exactly zero[2]. Without a net charge, the molecule cannot form favorable ion-dipole interactions with water. Instead, the positively charged ammonium groups and negatively charged carboxylate groups of adjacent molecules strongly attract one another. This creates a highly stable, tightly packed crystal lattice driven by intermolecular ionic bonds, resulting in minimal aqueous solubility and high resistance to dissolution[3].

Charge State & Solubility Profiling

To successfully formulate this compound, you must manipulate its charge state. By pushing the pH away from the isoelectric point, the molecule becomes either fully cationic or fully anionic[4]. This breaks the crystal lattice and drastically increases hydration.

Table 1: Quantitative Profiling of 2-(4-Aminopiperazin-1-yl)acetic acid

pH RangeDominant Molecular SpeciesNet ChargePredicted Aqueous SolubilityRecommended Corrective Action
< 3.0 Cationic (Protonated amines & neutral carboxyl)+1 to +2High (>50 mg/mL)Solubilize using 0.1M HCl
5.5 – 7.5 Zwitterionic (Protonated amines & deprotonated carboxyl)0Very Low (<1 mg/mL)Avoid aqueous-only vehicles; use cosolvents
> 9.0 Anionic (Neutral amines & deprotonated carboxyl)-1High (>50 mg/mL)Solubilize using 0.1M NaOH

Experimental Protocols: Self-Validating Workflows

Do not assume a compound is permanently insoluble. Use the following self-validating protocols to force dissolution and confirm the mechanism of action.

Protocol A: pH-Shift Solubilization (Salt Formation)

Causality: By titrating the solution with a strong acid or base, we force the zwitterion to accept or donate a proton, converting it into a highly soluble net-ionic salt[3]. Workflow:

  • Suspend: Weigh 10 mg of 2-(4-Aminopiperazin-1-yl)acetic acid and suspend it in 8 mL of deionized water. Observation: The resulting cloudy suspension validates the baseline insolubility at neutral pH.

  • Titrate: Under constant magnetic stirring, add 0.1M HCl (or 0.1M NaOH) dropwise. Monitor the pH continuously.

  • Clearance: Continue titration until the pH drops below 3.0 (or rises above 9.0). The sudden transition from a cloudy suspension to a crystal-clear solution indicates the crossing of the pKa threshold and the collapse of the zwitterionic lattice.

  • Self-Validation (Back-Titration): To prove the compound dissolved due to ionization and did not simply degrade, carefully back-titrate the clear solution toward pH 6.5 using the opposing titrant. The immediate re-precipitation of the compound confirms the zwitterion effect is the sole variable controlling solubility[5].

Protocol B: Cosolvent & Complexation Strategy (For pH-Restricted Assays)

Causality: Biological assays often strictly require physiological pH (pH 7.4), where this molecule will naturally revert to its insoluble zwitterionic form. By pre-dissolving the compound in an aprotic solvent and diluting it into a buffer containing a cyclic oligosaccharide, we encapsulate the hydrophobic core, sterically hindering lattice formation while maintaining a neutral macroscopic pH. Workflow:

  • Stock Generation: Dissolve the compound completely in 100% DMSO to create a highly concentrated 100x stock solution (e.g., 50 mM).

  • Vehicle Preparation: Prepare the destination buffer: 1x PBS (pH 7.4) supplemented with 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Dilution: Dropwise, add the DMSO stock to the stirring destination buffer until you reach a final DMSO concentration of 1%.

  • Self-Validation (Control Check): Prepare a parallel control tube with PBS lacking HP-β-CD. If the compound crashes out in the control tube but remains optically clear in the HP-β-CD tube, you have validated that the complexation is actively preventing zwitterion crystallization.

Troubleshooting Workflow Diagram

Use the following decision tree to determine the optimal solubilization pathway based on your downstream application constraints.

G Start Start: 2-(4-Aminopiperazin-1-yl)acetic acid (Poor Aqueous Solubility) Measure Measure Suspension pH Start->Measure CheckPI Is pH near pI (~5.5 - 7.5)? (Zwitterion State) Measure->CheckPI Acid Adjust pH < 3.0 (Add HCl) Form Cationic Salt CheckPI->Acid Acidic assay tolerated Base Adjust pH > 9.0 (Add NaOH) Form Anionic Salt CheckPI->Base Basic assay tolerated Cosolvent Add Cosolvents / Solubilizers (e.g., 10% HP-β-CD + 1% DMSO) CheckPI->Cosolvent Neutral pH strictly required Success Target Concentration Achieved Ready for Downstream Use Acid->Success Base->Success Cosolvent->Success

Fig 1: Decision tree for solubilizing zwitterionic 2-(4-Aminopiperazin-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q: Why does my compound immediately crash out when I dilute my DMSO stock into PBS? A: Phosphate-Buffered Saline (PBS) is strongly buffered at pH 7.4. This pH is dangerously close to the isoelectric point of 2-(4-Aminopiperazin-1-yl)acetic acid. Even if the compound was perfectly soluble in DMSO, the PBS forces the molecule back into its neutral zwitterionic state, causing rapid crystallization and precipitation[3]. You must use a solubilizer like HP-β-CD or Tween-80 in the PBS to prevent this.

Q: I used HCl to dissolve the compound for a synthesis step. How can I remove the salts afterward? A: Desalting zwitterions is notoriously difficult because they partition heavily into the aqueous layer during standard liquid-liquid extractions. The most reliable, field-proven method is isoelectric precipitation. Carefully adjust the pH of your aqueous layer back to the exact isoelectric point (around pH 6.0 - 7.0). The pure zwitterion will precipitate out of solution, allowing you to recover it via vacuum filtration, leaving the NaCl salts behind in the filtrate[5].

Q: Can I just heat the aqueous suspension to 80°C to force it to dissolve? A: While heating provides the kinetic energy required to temporarily break the zwitterionic crystal lattice, this is a false solution. The moment the solution cools back to room temperature (or is placed in a 37°C incubator for an assay), the thermodynamic drive to reform the lattice will cause the compound to crash out, potentially ruining your experiment. Always rely on pH adjustment or cosolvents rather than temperature alone.

References

  • Zwitter Ion and Isoelectric point: How to Explain Source: Biochemistry Den URL:[Link]

  • Zwitterion Source: GeeksforGeeks URL:[Link]

  • Isoelectric and Isoionic pH Explained: Definition, Examples, Practice & Video Lessons Source: Pearson URL:[Link]

  • How to desalt zwitterions? Source: ResearchGate URL:[Link]

  • Amino Acids - A level Chemistry Revision Notes Source: Save My Exams URL:[Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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